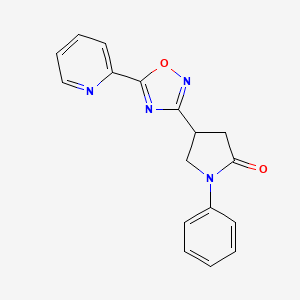

1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Description

1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a phenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a pyridin-2-yl group. This structure combines electron-rich aromatic systems with polar heteroatoms, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

1-phenyl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-15-10-12(11-21(15)13-6-2-1-3-7-13)16-19-17(23-20-16)14-8-4-5-9-18-14/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDVUIEBSVFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyridin-2-yl precursor. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include hydrazine, acetic acid, and various oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Safety measures and environmental considerations are also critical in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic derivatives, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has shown promise in various scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology: Its biological activity has been studied in the context of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry: The compound's unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound’s key structural analogs differ in substituents on the pyrrolidinone phenyl group and the oxadiazole ring. Below is a detailed comparison:

Substituent Variations and Their Implications

Table 1: Structural Comparison of Analogs

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The target compound’s pyridin-2-yl group offers a hydrogen bond acceptor at position 2, which is absent in pyridin-3-yl () or pyridin-4-yl () variants .

Biological Activity

1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.31 g/mol

The structure includes a pyrrolidine ring linked to a phenyl group and an oxadiazole moiety, which is known for imparting various biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

GPBAR1 Agonism

Recent studies highlight the importance of GPBAR1 (G-protein bile acid receptor 1) as a therapeutic target for metabolic diseases. Compounds containing the oxadiazole structure have been identified as potent GPBAR1 agonists. For example, derivatives related to this compound have shown the ability to induce gene expression related to glucose metabolism and inflammation .

The mechanism by which this compound exerts its effects primarily involves interaction with specific receptors and enzymes. The binding affinity to GPBAR1 has been elucidated through computational studies that detail the ligand-receptor interactions at the molecular level .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that modifications in the phenyl ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .

GPBAR1 Agonist Activity

In another study focused on metabolic disorders, compounds similar to this compound were assessed for their ability to activate GPBAR1. The findings revealed that these compounds could selectively activate GPBAR1 without affecting other bile acid receptors, suggesting their potential as therapeutic agents for conditions like type 2 diabetes .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach:

- Oxadiazole ring formation : Reacting a hydrazide derivative with a nitrile under acidic or basic conditions (e.g., HCl or KOH) .

- Pyrrolidinone core functionalization : Coupling the oxadiazole intermediate with a phenyl-substituted pyrrolidin-2-one via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Critical parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄) influence yield. For analogs, yields range from 45–70% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; pyrrolidinone carbonyl at ~175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₁₈H₁₅N₄O₂: 335.1154) .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition studies : Target kinases or proteases relevant to disease pathways (e.g., EGFR tyrosine kinase) .

- Solubility and stability : Measure logP (octanol-water) and pH-dependent degradation in simulated physiological conditions .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo biological activity be systematically addressed?

Q. What strategies optimize the synthetic yield of the oxadiazole ring under scalable conditions?

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves regioselectivity .

- Catalyst screening : Heterogeneous catalysts (e.g., CuO nanoparticles) enhance nitrile-hydrazide coupling efficiency .

- Solvent-free conditions : Minimize side reactions (e.g., dimerization) and simplify purification .

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to targets (e.g., PARP-1 active site) using AutoDock Vina .

- QSAR analysis : Correlate substituent electronegativity with cytotoxicity (e.g., electron-withdrawing groups improve IC₅₀) .

- ADMET prediction : Use SwissADME to optimize logP (<3) and rule out hepatotoxicity .

Q. What advanced techniques resolve structural ambiguities in crystallographic or stereochemical analysis?

Q. How should researchers evaluate the environmental impact of this compound during early-stage development?

- Ecotoxicity assays : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition .

- Degradation studies : UV/H₂O₂ treatment to assess persistence and byproduct formation .

- Bioaccumulation potential : Model using EPI Suite’s BCFBAF module (logKow <3.5 preferred) .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.